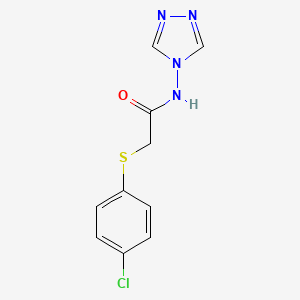
1-(4-Benzylpiperidin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzylpiperidin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a benzyl group and a propanol chain linked to a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperidin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the Propanol Chain: The propanol chain is introduced through a nucleophilic substitution reaction involving 2,5-dimethylphenol and an appropriate halogenated propanol derivative.
Final Assembly: The final compound is obtained by coupling the benzylpiperidine intermediate with the dimethylphenoxypropanol under suitable conditions, often involving a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperidin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the aromatic rings.
Substitution: The benzyl group or the dimethylphenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst, or lithium aluminum hydride for more selective reductions.
Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Benzylpiperidin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Benzylpiperidin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Benzylpiperidin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol
- 1-(4-Benzylpiperidin-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol
- 1-(4-Benzylpiperidin-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol
Uniqueness
1-(4-Benzylpiperidin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
Molecular Formula |
C23H31NO2 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol |
InChI |
InChI=1S/C23H31NO2/c1-18-8-9-19(2)23(14-18)26-17-22(25)16-24-12-10-21(11-13-24)15-20-6-4-3-5-7-20/h3-9,14,21-22,25H,10-13,15-17H2,1-2H3 |
InChI Key |
IRIGUKQDWFKMKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CN2CCC(CC2)CC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-oxo-2'-phenyl-N-(propan-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12170924.png)
![N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide](/img/structure/B12170932.png)
![4-bromo-N-{5-[3-(dimethylamino)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B12170937.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12170942.png)

![N'-[(Z)-(3-hydroxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12170965.png)
![3-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12170970.png)
![2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)-6-methylpyrimidin-4-ol](/img/structure/B12170983.png)

![2-Bromo-5-(3-methylbutyl)-8,9-dipropoxyindolo[2,3-b]quinoxaline](/img/structure/B12170995.png)
![N-(2-{[(4-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B12171008.png)
![N-[2-(4-hydroxyphenyl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide](/img/structure/B12171015.png)
![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-methylpropanamide](/img/structure/B12171016.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12171019.png)
